N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a useful research compound. Its molecular formula is C20H17FN2O2S2 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.07154830 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is generally understood that drugs exert their effects by interacting with specific targets, such as receptors, enzymes, or transport proteins, within the body .
Mode of Action
The mode of action of a drug refers to the specific biochemical interaction through which it produces its pharmacological effect . Without specific information on the compound “F5084-0219”, it’s challenging to provide a detailed explanation of its mode of action. Typically, a drug molecule binds to its target, leading to a series of biochemical events that result in the drug’s therapeutic effect .
Biochemical Pathways
In general, when a drug interacts with its target, it can modulate a biochemical pathway, leading to changes in the physiological state of the cells and ultimately the body .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. These properties greatly influence a drug’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
Typically, the result of a drug’s action can range from the modulation of a single protein function to wide-ranging effects on a cell’s function or even an organism’s physiology .
Action Environment
The action environment of a drug refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence a drug’s efficacy and stability . Without specific information on “F5084-0219”, it’s difficult to discuss how environmental factors might influence its action.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-13-7-8-15(9-17(13)21)22-19(25)10-16-11-26-20(23-16)27-12-18(24)14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKCFTWNEQRAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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